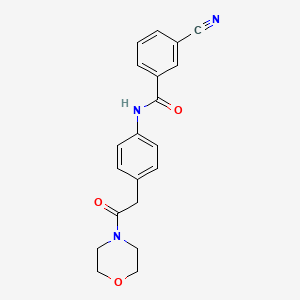

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c21-14-16-2-1-3-17(12-16)20(25)22-18-6-4-15(5-7-18)13-19(24)23-8-10-26-11-9-23/h1-7,12H,8-11,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSYGKEGVAAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves multi-step organic synthesis. One common method includes the reaction of 4-(2-morpholino-2-oxoethyl)aniline with 3-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide and related compounds:

Functional Group Impact on Pharmacological Properties

- Cyano vs. The latter is primarily used in polymer synthesis, suggesting divergent applications despite structural similarities in aromatic substitution .

- Morpholino vs. Quinazolinyl Moieties: The morpholino group in the target compound improves solubility, a critical factor for oral bioavailability. In contrast, the quinazolinyl-amino group in ’s analogue links the compound to anticancer activity, as quinazolinones are known inhibitors of tyrosine kinases and TACE (tumor necrosis factor-α-converting enzyme) .

- Difluoromethoxy and Chloroanilino Groups: The difluoromethoxy and chloroanilino substituents in ’s compound introduce steric and electronic effects that may modulate receptor binding, though specific targets remain unconfirmed .

Biological Activity

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyano group , a morpholino group , and a benzamide moiety , which contribute to its diverse chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 328.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₂ |

| Molecular Weight | 328.38 g/mol |

| CAS Number | 1207023-05-9 |

The biological activity of 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, modulating pathways related to cancer and neurodegenerative diseases .

Anticancer Properties

Research has indicated that derivatives of benzamide compounds, including 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide, exhibit significant anticancer activity. For instance, structural activity relationship (SAR) studies have shown that modifications at specific positions on the phenyl ring can enhance cytotoxic effects against various cancer cell lines .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results demonstrated an IC50 value of approximately 5 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

The compound's morpholino group suggests potential neuroprotective properties. Research into similar benzamide derivatives has shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which may extend to neuroprotection in neuronal cells .

Data Summary

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | A-431 | 5 | |

| Cytotoxicity | Jurkat | 5 | |

| Neuroprotection | Pancreatic β-cells | EC50 = 0.1 ± 0.01 |

Comparative Analysis

When compared with similar compounds, 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide demonstrates unique properties due to its specific functional groups. For example, compounds lacking the morpholino group often show reduced biological activity, highlighting the significance of this moiety in enhancing therapeutic potential.

Similar Compounds

| Compound Name | Key Features |

|---|---|

| 4-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide | Lacks additional substituents that enhance reactivity |

| 3-cyano-N-(4-(2-piperidino-2-oxoethyl)phenyl)benzamide | Different nitrogen heterocycle affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.